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Introduction
TMX-2172 is a potent and selective dual degrader of Cyclin-Dependent Kinase 2 (CDK2) and

Cyclin-Dependent Kinase 5 (CDK5).[1][2] As a Proteolysis Targeting Chimera (PROTAC), TMX-
2172 functions by inducing the selective intracellular degradation of its target proteins.[2] This

mechanism offers a distinct advantage over traditional kinase inhibitors, which only block the

activity of their targets. Understanding the selectivity of such a compound is paramount in drug

development to minimize off-target effects and predict potential toxicities. The KINOMEscan™

platform is a widely used competition binding assay to profile the interaction of a small

molecule with a large panel of kinases, providing a comprehensive overview of its selectivity.[1]

[2] These application notes provide a summary of the KINOMEscan profiling data for TMX-
2172 and detailed protocols for its assessment.

TMX-2172 Selectivity Profile
TMX-2172 was profiled against a panel of over 400 kinases at a concentration of 1 µM. The

KINOMEscan results revealed that 14 kinases exhibited greater than 99% inhibition.[1][2] While

the complete list of these 14 kinases is not publicly available in the reviewed literature,

subsequent proteomic and biochemical analyses have identified key targets and off-targets.

Notably, of the Cyclin-Dependent Kinases (CDKs) included in the panel, only CDK2 showed

potent inhibition.[1][2] It is important to note that CDK1 was not part of the KINOMEscan panel
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used in the initial screening.[1][2] Further studies have confirmed that TMX-2172 selectively

degrades CDK2 and CDK5 while having no detectable degradation effect on CDK1, CDK4,

CDK6, CDK7, and CDK9.[1]

The following table summarizes the available quantitative data for TMX-2172's interaction with

various kinases.

Target Assay Type Metric Value Reference

Primary Targets

CDK2 Binding Assay IC50 6.5 nM [2]

CDK5 Binding Assay IC50 6.8 nM

Known Off-

Targets

Aurora A
Biochemical

Activity Assay
IC50 205.0 nM [1]

RSK1

(RPS6KA1)

Proteomic

(Degradation)

Weak

Degradation
- [2]

JNK2 (MAPK9)
Proteomic

(Degradation)

Weak

Degradation
- [2]

STK33
Proteomic

(Degradation)

Weak

Degradation
- [2]

Mechanism of Action: TMX-2172 as a PROTAC
TMX-2172 is a heterobifunctional molecule that links a ligand for the target protein

(CDK2/CDK5) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination of

the target protein, marking it for degradation by the proteasome.
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TMX-2172 PROTAC Mechanism of Action.

Experimental Protocols
KINOMEscan™ Selectivity Profiling Protocol
This protocol provides a general methodology for assessing the selectivity of a test compound,

such as TMX-2172, using the KINOMEscan™ platform.

Objective: To determine the binding interactions of a test compound against a broad panel of

human kinases.

Materials:

Test compound (e.g., TMX-2172) dissolved in 100% DMSO to a stock concentration of 100

mM.
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KINOMEscan™ screening panel (e.g., scanMAX™ panel with over 468 kinases).

Assay plates.

Control compound (e.g., a known multi-kinase inhibitor or DMSO).

Assay buffers and reagents provided by the KINOMEscan™ service provider.

Procedure:

Compound Preparation:

Prepare a stock solution of the test compound at 100 mM in 100% DMSO.

Serially dilute the stock solution to the desired screening concentration (e.g., 1 µM for a

primary screen) in the appropriate assay buffer. The final DMSO concentration should be

kept constant across all assays, typically ≤1%.

Assay Principle: The KINOMEscan™ assay is a competition-based binding assay. Kinases

are tagged with a DNA label and are incubated with the test compound and an immobilized,

active-site directed ligand. The amount of kinase that binds to the immobilized ligand is

quantified via qPCR of the DNA tag. A lower signal indicates that the test compound is

competing with the immobilized ligand for binding to the kinase.

Experimental Workflow:
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KINOMEscan Experimental Workflow

1. Compound Preparation
(e.g., TMX-2172 in DMSO)

3. Incubation
(Test Compound + Kinase + Ligand)

2. Assay Plate Setup
(Kinase-tagged DNA, Immobilized Ligand)

4. Washing Step
(Removal of unbound components)

5. Elution & qPCR
(Quantification of bound kinase-DNA)

6. Data Analysis
(% of Control, Selectivity Score)

Click to download full resolution via product page

KINOMEscan Experimental Workflow.

Assay Execution (Performed by Service Provider):

A proprietary DNA-tagged kinase is incubated with the test compound and an immobilized

ligand in a multi-well plate.

The mixture is allowed to reach equilibrium.
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The plate is washed to remove unbound kinase and test compound.

The amount of kinase bound to the solid support is quantified using qPCR.

Data Analysis and Interpretation:

The results are typically reported as "percent of control" (%Ctrl), where the control is the

amount of kinase bound in the presence of DMSO alone.

A lower %Ctrl value indicates stronger binding of the test compound to the kinase. For

TMX-2172, a threshold of <1% Ctrl (equivalent to >99% inhibition of binding) was used to

identify significant interactions.

Data can also be represented as a selectivity score (S-score), which provides a

quantitative measure of compound selectivity. An S-score is calculated by dividing the

number of kinases that a compound binds to by the total number of kinases tested. A

lower S-score indicates higher selectivity.

The results are often visualized using a TREEspot™ interaction map, which displays the

inhibited kinases on a phylogenetic tree of the human kinome.

Conclusion
The KINOMEscan profiling of TMX-2172 demonstrates its high selectivity as a dual degrader of

CDK2 and CDK5. While it interacts with a limited number of other kinases at a high

concentration, its primary activity is focused on its intended targets. The provided protocols and

diagrams offer a framework for researchers to understand and potentially replicate such

selectivity studies, which are crucial for the continued development of targeted protein

degraders in oncology and other therapeutic areas.
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[https://www.benchchem.com/product/b15542857#kinomescan-profiling-for-tmx-2172-
selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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